4-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]phenol
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Overview
Description
Preparation Methods
The synthesis of 4-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]phenol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the formation of complex molecules in a single step . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
4-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas and palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions include various substituted piperazines and phenols .
Scientific Research Applications
4-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . As an SSRI, it inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing serotonergic neurotransmission .
Comparison with Similar Compounds
4-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]phenol can be compared with other similar compounds, such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also exhibits SSRI activity and has been studied for its potential antidepressant effects.
2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide: This compound has similar structural features and is used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its dual activity as both an acetylcholinesterase inhibitor and an SSRI, making it a promising candidate for the treatment of neurological disorders .
Properties
IUPAC Name |
4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-15-6-4-14(5-7-15)13-18-9-11-19(12-10-18)16-3-1-2-8-17-16/h1-8,20H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRXXYJACPGZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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